molecular formula C11H9NO2 B1386493 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde CAS No. 1086379-16-9

2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde

Cat. No. B1386493
CAS RN: 1086379-16-9
M. Wt: 187.19 g/mol
InChI Key: VPZWWYCPIFWEKE-UHFFFAOYSA-N
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Description

“2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde” is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms) attached to a phenyl group and a methyl group . The carbaldehyde group is attached to the 5-position of the oxazole ring .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its melting point is between 91-96°C . The compound’s InChI string is 1S/C11H9NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-7H,1H3 .

Scientific Research Applications

2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde has a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a range of polymers and monomers. Additionally, this compound has been used in the synthesis of a range of heterocyclic compounds, such as quinolones and imidazoles. Finally, this compound has been used in the synthesis of a range of heterocyclic compounds, such as quinolones and imidazoles.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .

Mode of Action

The compound interacts with its target, hCAs, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the physiological processes they are involved in .

Biochemical Pathways

The inhibition of hCAs affects various biochemical pathways. For instance, hCAs are involved in the regulation of pH and fluid balance in various organs and tissues . Therefore, the inhibition of these enzymes can lead to changes in these processes .

Result of Action

The inhibition of hCAs by this compound can lead to various molecular and cellular effects. For example, it can affect the regulation of pH and fluid balance in the body . Additionally, the compound has shown a combined potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with its target . Furthermore, the presence of other compounds can influence its action, as seen in its combined potentiated effect with carbapenems and aminoglycosides .

Advantages and Limitations for Lab Experiments

The use of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde in lab experiments has a number of advantages and limitations. One of the major advantages is that this compound is relatively easy to synthesize and is readily available. Additionally, this compound is relatively stable and has a low melting point, which makes it suitable for use in a variety of laboratory experiments. However, there are also a number of limitations associated with the use of this compound in laboratory experiments. For example, this compound is not very soluble in water and is not very stable in the presence of light, heat, and air. Additionally, this compound is not very soluble in organic solvents, which can limit its use in certain laboratory experiments.

Future Directions

The use of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde in laboratory experiments has a number of potential future directions. One potential direction is the use of this compound in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, this compound could be used in the synthesis of a range of polymers and monomers. Finally, this compound could be used in the synthesis of a range of heterocyclic compounds, such as quinolones and imidazoles. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound, as well as its biochemical and physiological effects.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed or inhaled, may cause respiratory irritation, and causes skin irritation .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, this compound can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to monoamine oxidase inhibits the enzyme, preventing the breakdown of monoamines . Additionally, this compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a biological response, and exceeding this threshold can result in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolism of monoamines and other substrates . These interactions can affect metabolic flux and alter metabolite levels in the system . The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . The localization of this compound can determine its effects on cellular processes and its potential as a therapeutic agent.

properties

IUPAC Name

2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZWWYCPIFWEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272127
Record name 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086379-16-9
Record name 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086379-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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